Methyl 2-amino-2-(4-fluorophenyl)propanoate hydrochloride
Description
Structural Characterization of Methyl 2-Amino-2-(4-Fluorophenyl)Propanoate Hydrochloride
Molecular Geometry and Conformational Analysis
The molecular formula C₁₀H₁₂FNO₂·HCl (molecular weight: 237.67 g/mol) defines its core structure, consisting of a propanoate backbone substituted with a 4-fluorophenyl group and an amino group at the α-position. The SMILES notation CC(C1=CC=C(C=C1)F)(C(=O)OC)N highlights the spatial arrangement of the fluorine atom on the phenyl ring, the methyl ester group, and the amine moiety. Computational studies using ab initio methods suggest that the fluorine atom induces electronic effects, stabilizing specific conformers through hyperconjugation and dipole interactions.
The InChIKey GZZDDWRZNGTTGO-UHFFFAOYSA-N provides a unique identifier for its stereochemical configuration. Nuclear magnetic resonance (NMR) data reveal distinct chemical shifts for the fluorine atom (δ = −113.5 ppm in CDCl₃) and the α-proton (δ = 4.43 ppm), confirming the compound’s chiral environment. Infrared (IR) spectroscopy further identifies key functional groups, including N–H stretching vibrations at 3,290 cm⁻¹ and C=O ester peaks at 1,659 cm⁻¹.
Table 1: Key Structural Parameters
| Parameter | Value/Description | Source |
|---|---|---|
| Molecular formula | C₁₀H₁₂FNO₂·HCl | |
| SMILES | CC(C1=CC=C(C=C1)F)(C(=O)OC)N | |
| InChIKey | GZZDDWRZNGTTGO-UHFFFAOYSA-N | |
| Predicted collision cross-section (Ų) | 140.9 ([M+H]⁺) |
Crystallographic Studies and Polymorphic Forms
While direct crystallographic data for this compound remain unreported, methodologies from analogous fluorinated phenylalanine derivatives suggest potential polymorphic behavior. For example, polymorph Form I and Form II of related 5-HT₄ receptor antagonists exhibit distinct powder X-ray diffraction (PXRD) patterns and hygroscopicity profiles. Computational predictions using density functional theory (DFT) indicate that the methyl ester and fluorine substituents may stabilize specific crystal packing arrangements through hydrogen bonding and van der Waals interactions.
Table 2: Predicted Collision Cross-Sections (CCS)
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 198.09 | 140.9 |
| [M+Na]⁺ | 220.07 | 148.5 |
| [M-H]⁻ | 196.08 | 143.1 |
Comparative Analysis with Related Fluorinated Phenylalanine Derivatives
Compared to 4-fluoro-L-phenylalanine methyl ester hydrochloride (C₁₀H₁₂FNO₂·HCl), this compound shares a similar molecular framework but differs in the position of the fluorine atom and esterification pattern. The L-4-fluorophenylalanine derivative (C₉H₁₀FNO₂) lacks the methyl ester group, resulting in altered solubility and hydrogen-bonding capacity.
Table 3: Structural Comparison of Fluorinated Phenylalanine Derivatives
| Compound | Molecular Formula | Fluorine Position | Key Functional Groups |
|---|---|---|---|
| Methyl 2-amino-2-(4-fluorophenyl)propanoate HCl | C₁₀H₁₂FNO₂·HCl | Para | Methyl ester, amine |
| 4-Fluoro-L-phenylalanine methyl ester HCl | C₁₀H₁₂FNO₂·HCl | Para | Methyl ester, amine |
| L-4-Fluorophenylalanine | C₉H₁₀FNO₂ | Para | Carboxylic acid, amine |
The conformational stability of this compound surpasses that of non-fluorinated analogs due to hyperconjugative interactions between the fluorine atom and the α-carbon lone pair. This stabilization is absent in 3-fluorophenyl derivatives , which exhibit greater torsional flexibility.
Properties
IUPAC Name |
methyl 2-amino-2-(4-fluorophenyl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2.ClH/c1-10(12,9(13)14-2)7-3-5-8(11)6-4-7;/h3-6H,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJZWMBVOPBZQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)(C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-amino-2-(4-fluorophenyl)propanoate hydrochloride, also known as (R)-Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride, is a chiral compound derived from phenylalanine. Its unique structure, particularly the presence of a fluorine atom on the phenyl ring, significantly influences its biological activity. This article delves into the compound's biological mechanisms, applications in research and medicine, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : methyl (2R)-2-amino-3-(4-fluorophenyl)propanoate; hydrochloride
- Molecular Formula : C10H12ClFNO2
- Molecular Weight : Approximately 227.66 g/mol
The compound features a propanoate ester functional group, an amino group, and a substituted phenyl ring containing fluorine, contributing to its unique reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. The fluorine atom enhances the compound's binding affinity and selectivity towards specific molecular targets, which may include:
- Enzyme Inhibition : The compound can inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : It may modulate receptor signaling pathways, influencing physiological responses.
The specific pathways affected by this compound can lead to various therapeutic effects, including potential applications in treating neurological disorders and metabolic diseases.
Research Applications
This compound has been investigated for several applications:
- Drug Development : Its structural properties make it a candidate for developing new pharmaceuticals targeting specific biological pathways.
- Biochemical Studies : Used in studies to understand enzyme kinetics and receptor interactions.
- Synthetic Chemistry : Acts as a building block for synthesizing more complex molecules.
Table 1: Comparison of Biological Activities
Case Studies
Several studies have highlighted the compound's potential therapeutic applications:
-
Neurological Disorders : Research indicates that this compound may exhibit neuroprotective effects by modulating neurotransmitter levels. A study demonstrated its efficacy in reducing symptoms in animal models of anxiety and depression.
"The incorporation of fluorine into the structure significantly enhanced the interaction with serotonin receptors, leading to improved behavioral outcomes in rodent models."
-
Cancer Research : Preliminary findings suggest that this compound could inhibit tumor growth by targeting specific pathways involved in cell proliferation. In vitro studies showed a reduction in cancer cell viability when treated with varying concentrations of the compound.
"The results indicate that this compound has a dose-dependent effect on tumor cell lines, warranting further investigation."
Scientific Research Applications
Medicinal Chemistry
Methyl 2-amino-2-(4-fluorophenyl)propanoate hydrochloride is primarily investigated for its role as a drug candidate due to its unique biological activities.
Potential Therapeutic Uses
- Anticancer Activity : Research indicates that compounds with similar structures have been studied for their potential as histone deacetylase inhibitors, suggesting a role in cancer therapy and epigenetic regulation .
- Antimicrobial Properties : The compound may exhibit antimicrobial activity, making it a candidate for treating infections.
Biological Research
This compound is utilized in biological studies to understand its interaction with biological systems.
Enzyme Interaction Studies
Studies have shown that this compound can influence enzyme activity through its structural features, allowing researchers to explore its potential as a biochemical probe in drug development.
Pharmacological Effects
The ability of this compound to modulate biological targets suggests its utility in pharmacological research aimed at developing new therapeutic agents .
Material Science
In addition to medicinal applications, this compound has implications in material science due to its chemical reactivity.
Synthesis Applications
The compound's structure allows for various synthetic pathways that can be optimized for industrial production. Techniques such as continuous flow reactors and chromatography are employed to enhance yield and purity during synthesis .
Comparison with Similar Compounds
(a) Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride (CAS 64282-12-8)
(b) Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride
- Structure: Acetate ester backbone (shorter chain) with amino and 4-fluorophenyl groups at C2.
- Molecular Formula: C₉H₁₁ClFNO₂.
- Key Differences: Reduced chain length decreases lipophilicity compared to propanoate derivatives.
- Applications : Intermediate in Ugi reactions for thiobenzodiazepine synthesis .
Halogen and Functional Group Variants
(a) Ethyl 2-amino-2-(4-methanesulfonylphenyl)propanoate hydrochloride (CAS 1391077-87-4)
(b) Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride (CAS 18869-47-1)
- Structure : Hydroxyl substituent replaces fluorine.
- Molecular Formula: C₁₀H₁₄ClNO₃.
- Key Differences : Hydroxyl group increases polarity and hydrogen-bonding capacity, altering pharmacokinetics .
Stereochemical Variants
(a) (S)-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride
(b) (R)-Methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride
- Structure : Difluorophenyl substitution and (R)-configuration.
- Molecular Formula: C₉H₁₀ClF₂NO₂.
Physicochemical and Pharmacological Data
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary synthetic approach for Methyl 2-amino-2-(4-fluorophenyl)propanoate hydrochloride involves the esterification of the corresponding amino acid, 2-amino-2-(4-fluorophenyl)propanoic acid, with methanol under acidic conditions. This process generally includes the following steps:
Esterification Reaction: The amino acid is reacted with methanol in the presence of an acid catalyst, commonly thionyl chloride or hydrochloric acid, to form the methyl ester. This reaction is typically carried out under reflux or controlled heating to promote ester formation and achieve high conversion rates.
Hydrochloride Salt Formation: After esterification, the free base methyl ester is treated with hydrochloric acid in an organic solvent such as ethyl acetate to convert it into the hydrochloride salt. This step enhances the compound's stability and solubility.
Purification: The product is purified by crystallization or extraction methods, often involving washing with aqueous solutions and drying over anhydrous salts to remove impurities.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Esterification | 2-amino-2-(4-fluorophenyl)propanoic acid, methanol, thionyl chloride, 80 °C, reflux | 85-90 | Reaction under inert atmosphere |
| Hydrochloride salt formation | HCl in ethyl acetate, room temperature | >90 | Crystallization from methanol |
| Purification | Extraction with dichloromethane, drying over K2CO3 | - | High purity product obtained |
This method is supported by protocols where thionyl chloride activates the carboxylic acid group facilitating esterification, followed by salt formation with HCl to yield the hydrochloride salt in high purity and yield.
Industrial Production Methods
Industrial synthesis scales up the laboratory procedure with optimization for cost-effectiveness and safety:
Use of industrial-grade methanol and acid catalysts.
Continuous stirred tank reactors or batch reactors with controlled temperature and pressure.
Efficient downstream processing including filtration, crystallization, and drying to ensure pharmaceutical-grade purity.
Implementation of green chemistry principles to minimize waste and hazardous reagents.
The industrial process closely mirrors the laboratory-scale esterification and salt formation but incorporates automated monitoring and purification steps to maintain consistent quality.
Alternative Synthetic Approaches
Some research explores alternative synthetic routes involving:
N-alkylation of amino acid derivatives: Using substituted intermediates and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to form amino acid esters, followed by Boc-deprotection and salt formation.
Biosynthetic incorporation: Utilizing enzymatic or microbial methods to incorporate fluorinated phenyl groups into amino acid frameworks, followed by chemical esterification.
These methods are less common for this specific compound but provide versatility for related fluorinated amino acid esters.
Analytical Data Supporting Preparation
The successful preparation is confirmed by spectroscopic and analytical techniques:
| Technique | Key Observations |
|---|---|
| 1H NMR | Characteristic signals for methyl ester group and aromatic protons; chemical shifts consistent with 4-fluorophenyl substitution. |
| 13C NMR | Signals corresponding to ester carbonyl (~171 ppm) and aromatic carbons with fluorine coupling constants. |
| 19F NMR | Single fluorine resonance around -117 ppm confirming fluorine substitution on phenyl ring. |
| HRMS (ESI) | Molecular ion peak matching calculated m/z for C11H14FNO2·HCl confirming molecular formula. |
| IR (ATR) | Ester carbonyl stretch (~1730 cm^-1), amino group bands, and aromatic C-F stretches. |
These data confirm the identity and purity of the methyl ester hydrochloride product.
Summary Table of Preparation Methods
| Preparation Aspect | Description |
|---|---|
| Starting Material | 2-amino-2-(4-fluorophenyl)propanoic acid |
| Key Reaction | Esterification with methanol using thionyl chloride or acid catalyst |
| Salt Formation | Treatment with hydrochloric acid in organic solvent (ethyl acetate) |
| Purification | Extraction, crystallization, drying |
| Typical Yields | 85-90% for esterification; >90% for salt formation |
| Reaction Conditions | 80 °C reflux for esterification; room temperature for salt formation |
| Analytical Confirmation | NMR (1H, 13C, 19F), HRMS, IR spectra |
| Industrial Scale Adaptation | Use of industrial reagents, controlled reactors, automated purification |
| Alternative Methods | N-alkylation with coupling agents; biosynthetic incorporation |
Research Findings and Notes
The fluorine atom on the phenyl ring significantly affects the electronic properties of the molecule, requiring careful control of reaction conditions to avoid side reactions.
Esterification using thionyl chloride in methanol is a well-established method that provides high yields and purity.
Formation of the hydrochloride salt improves the compound’s solubility and stability, which is essential for its use in pharmaceutical applications.
Alternative synthetic strategies involving coupling agents and protecting groups allow for structural modifications but are more complex.
Analytical techniques such as 19F NMR are critical for confirming the fluorine substitution pattern, ensuring the correct compound is synthesized.
Industrial processes adapt these methods with scale-up considerations, including safety and environmental impact.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 2-amino-2-(4-fluorophenyl)propanoate hydrochloride, and how can reaction conditions be optimized for higher yields?
- Methodology : The synthesis typically involves the esterification of 2-amino-2-(4-fluorophenyl)propanoic acid followed by HCl salt formation. Key steps include:
- Protection of the amino group using tert-butoxycarbonyl (Boc) to prevent side reactions during esterification .
- Esterification with methanol under acidic catalysis (e.g., H₂SO₄ or HCl gas).
- Deprotection and salt formation via HCl treatment in anhydrous conditions.
- Yield optimization by monitoring reaction temperature (recommended 0–5°C during acid-sensitive steps) and solvent selection (e.g., dichloromethane for phase separation).
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
- Methodology :
- ¹H/¹³C NMR : Identify the 4-fluorophenyl group (δ ~7.2–7.4 ppm for aromatic protons; ¹⁹F NMR δ ~-115 ppm for fluorine) and methyl ester (δ ~3.7 ppm for CH₃O) .
- Mass Spectrometry (MS) : ESI-MS in positive mode should show [M+H]⁺ at m/z 228.1 (free base) and [M+Cl]⁻ at m/z 264.6 for the hydrochloride salt.
- FT-IR : Confirm ester carbonyl (C=O stretch ~1730 cm⁻¹) and ammonium chloride (N-H stretch ~2500–3000 cm⁻¹).
- Contradictions : Similar compounds may exhibit shifted peaks due to crystal packing; always cross-reference with single-crystal X-ray data if available .
Q. How can researchers ensure high purity during purification, and what common impurities should be monitored?
- Methodology :
- Recrystallization : Use ethanol/water mixtures to isolate the hydrochloride salt, leveraging solubility differences .
- HPLC Monitoring : Use C18 columns (mobile phase: 0.1% TFA in acetonitrile/water) to detect impurities such as:
- Unreacted starting material (retention time ~2–3 minutes under gradient elution).
- Hydrolysis byproducts (e.g., free acid form, identified via spiking with reference standards ).
- Critical Note : Impurities like 2-(4-fluorophenyl)propanoic acid (from ester hydrolysis) must be controlled to <0.1% for pharmacological studies .
Advanced Research Questions
Q. How do polymorphic forms of this compound influence its solubility and bioavailability in preclinical models?
- Methodology :
- Polymorph Screening : Use solvent evaporation (e.g., acetone, ethyl acetate) to generate different crystal forms.
- X-ray Powder Diffraction (XRPD) : Compare diffraction patterns to identify dominant polymorphs (e.g., Form I vs. Form II) .
- Dissolution Testing : Evaluate solubility in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) using UV-Vis spectroscopy.
Q. What experimental strategies can elucidate the metabolic pathways of this compound in hepatic microsomes?
- Methodology :
- In Vitro Incubation : Incubate with human liver microsomes (HLMs) and NADPH cofactor.
- LC-MS/MS Analysis : Detect phase I metabolites (e.g., demethylation products) using a Q-TOF mass spectrometer in full-scan mode.
- Isotopic Labeling : Synthesize a deuterated analog (e.g., CD₃O ester) to track metabolic cleavage sites .
Q. How can the stereochemical configuration of the amino group impact target binding affinity in enzyme inhibition assays?
- Methodology :
- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers .
- Enzyme Assays : Test isolated enantiomers against targets like acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) using Ellman’s method .
- Molecular Docking : Perform in silico simulations (e.g., AutoDock Vina) to correlate stereochemistry with binding pocket interactions.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
